

Creating Knock-in Mouse Models Using CRISPR/Cas9: Application Notes and Protocols

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Introduction

The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering, providing a powerful and versatile tool for creating precise modifications in the genomes of various organisms.[1][2] Among its myriad applications, the generation of knock-in mouse models stands out as a particularly impactful technique for basic research, disease modeling, and the development of new therapeutics.[2][3] This document provides detailed application notes and protocols for the creation of knock-in mouse models using the CRISPR/Cas9 system.

A knock-in mouse model is generated by inserting a specific DNA sequence, such as a reporter gene, a disease-associated mutation, or a conditional allele, into a targeted locus within the mouse genome.[1] This process primarily relies on the cell's natural Homology-Directed Repair (HDR) pathway, which is activated following a double-strand break (DSB) induced by the Cas9 nuclease at a specific genomic location guided by a single guide RNA (sgRNA).[1][4][5] While highly precise, the efficiency of HDR is often a challenge, as it competes with the more predominant and error-prone Non-Homologous End Joining (NHEJ) pathway.[4][5][6]

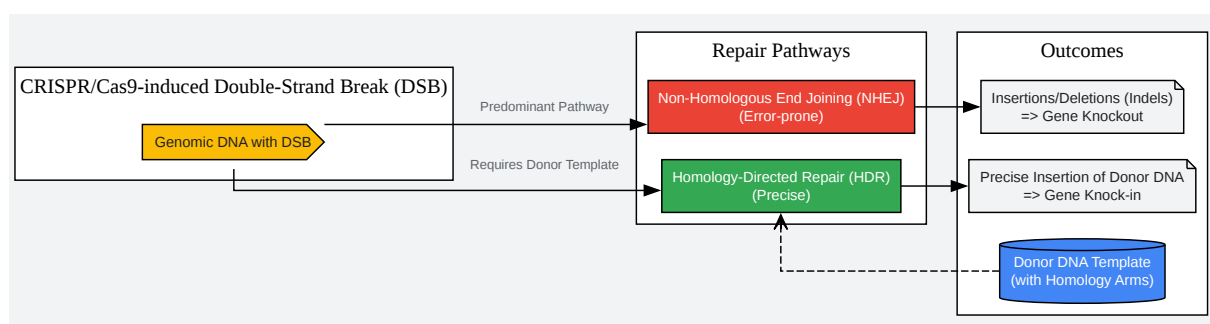
These notes will cover the critical aspects of knock-in model generation, from the design of CRISPR components and donor templates to the delivery into mouse zygotes and subsequent screening and validation of founder animals.

Core Principles: DNA Repair Pathways in CRISPR-Mediated Knock-in

The generation of a precise knock-in model hinges on steering the cellular DNA repair machinery towards HDR following a Cas9-induced DSB. Understanding the fundamental differences between the two major repair pathways, NHEJ and HDR, is crucial for designing effective knock-in strategies.

- **Non-Homologous End Joining (NHEJ):** This is the cell's primary and more efficient mechanism for repairing DSBs.[5][6] It directly ligates the broken DNA ends, often resulting in small, random insertions or deletions (indels).[4][5] While ideal for generating gene knockouts, NHEJ is generally undesirable for precise knock-in experiments.[4]
- **Homology-Directed Repair (HDR):** This pathway uses a homologous DNA template to accurately repair the DSB.[4][5] For knock-in experiments, an exogenous donor template containing the desired insert flanked by sequences homologous to the regions surrounding the DSB (homology arms) is supplied.[1][7] The cell's machinery then uses this template to precisely integrate the new sequence at the target site.[7] HDR is most active during the S and G2 phases of the cell cycle.[6][7]

Strategies to enhance HDR efficiency often involve inhibiting key players in the NHEJ pathway or timing the delivery of CRISPR components to coincide with cell cycle phases where HDR is most active.[6][8]

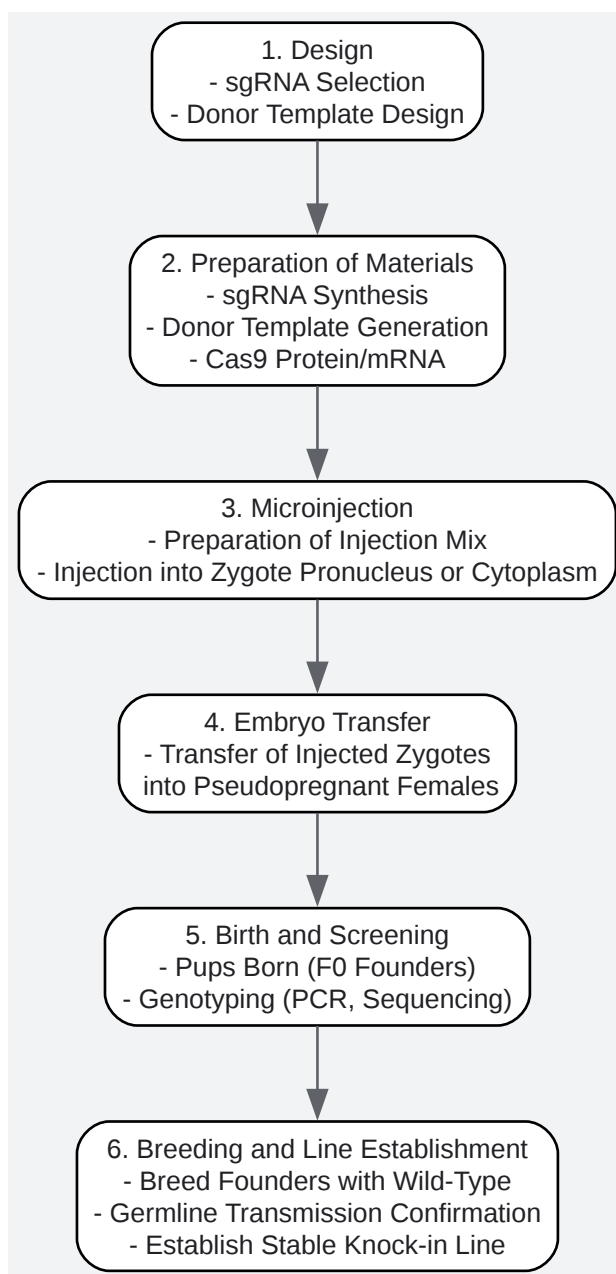


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Figure 1. Competing DNA repair pathways following a CRISPR/Cas9-induced double-strand break.

Experimental Workflow for CRISPR Knock-in Mouse Generation

The generation of a knock-in mouse model is a multi-step process that begins with careful in silico design and culminates in the breeding of founder animals to establish a stable line. The typical workflow is outlined below.



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Figure 2. Overall experimental workflow for generating knock-in mice using CRISPR/Cas9.

Data Presentation: Comparison of Donor Templates

The choice of donor template is a critical determinant of knock-in efficiency. Different formats have been developed, each with its own advantages and disadvantages. The efficiency can vary significantly depending on the locus, the size of the insert, and the specific protocol used.

Donor Template Type	Typical Insert Size	Homology Arm Length	Knock-in Efficiency (Founder Rate)	Advantages	Disadvantages
ssODN (single-stranded oligodeoxynucleotide)	< 200 bp	40-100 nt	5-20%	High efficiency for small inserts; commercially available; reduced toxicity.	Limited to small insertions (e.g., point mutations, small tags).
Long ssDNA	Up to ~1.5 kb	~50-100 nt	25-60% (up to 100% in some cases) [9][10]	High efficiency for larger inserts; lower toxicity than dsDNA. [8]	More complex to generate than ssODNs.
Plasmid DNA (dsDNA)	> 2 kb	0.8 - 7.6 kb	1-10% (can be higher with long homology arms)[10][11]	Can accommodate very large inserts.	Lower efficiency; can be toxic to embryos; risk of random integration.[8]
AAV (Adeno-Associated Virus)	Up to 4.9 kb	100 - 1000 bp	Variable, can be high	Efficient delivery to zygotes; can be used for large inserts. [12][13]	Requires virus production; potential for immunogenicity.

Note: Efficiencies are approximate and can vary widely between experiments.

Experimental Protocols

Protocol 1: Design of sgRNA and Donor Template

1.1. sgRNA Design:

- Identify the target genomic locus for insertion.
- Use online design tools (e.g., CRISPOR, CHOPCHOP) to identify potential sgRNA sequences close to the desired insertion site.
- Select sgRNAs with high on-target scores and low predicted off-target activity. The cut site should be as close as possible to the intended insertion site to maximize HDR efficiency.
- Ensure the sgRNA target sequence includes a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).

1.2. Donor Template Design (Long ssDNA example for inserting a reporter gene):

- Homology Arms: Design left and right homology arms, each typically 50-100 nucleotides in length, that are identical to the genomic sequences immediately flanking the Cas9 cut site.[\[8\]](#)
- Insert Sequence: Place the sequence of the reporter gene (e.g., EGFP) between the homology arms.
- PAM/sgRNA Site Mutation: To prevent re-cutting of the integrated sequence by Cas9, introduce silent mutations into the PAM sequence or the sgRNA seed region within the homology arm of the donor template.
- Synthesis: The final long ssDNA template can be commercially synthesized or generated in the lab.

Protocol 2: Preparation of CRISPR Components for Microinjection

2.1. Reagents and Materials:

- Alt-R® S.p. Cas9 Nuclease 3NLS
- Synthesized crRNA and tracrRNA (or a single guide RNA)

- Long ssDNA donor template
- Injection Buffer (e.g., 1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA)[14]
- Nuclease-free water and tubes

2.2. Preparation of Ribonucleoprotein (RNP) Complex:

- Resuspend crRNA and tracrRNA to a stock concentration (e.g., 1 µg/µL) in Injection Buffer. [14]
- To form the guide RNA (gRNA) duplex, mix equal molar amounts of crRNA and tracrRNA. For example, mix 5 µg of crRNA and 10 µg of tracrRNA.[14]
- Anneal the mixture in a thermocycler by heating to 95°C for 5 minutes, then ramping down to 25°C at a rate of 5°C/minute.[14]
- Prepare the final injection mix in a total volume of 100 µL. A typical final concentration is 20 ng/µL of gRNA and 20 ng/µL of Cas9 protein.[14] Other concentrations may also be effective. [15]
- Dilute the gRNA in Injection Buffer.
- Add the Cas9 protein to the diluted gRNA.
- Incubate at room temperature for 10-15 minutes to allow for RNP complex formation.[14]

2.3. Final Injection Mix Preparation:

- Add the ssDNA donor template to the RNP solution. A suggested final concentration is 5-20 ng/µL.[14]
- Adjust the final volume to 100 µL with Injection Buffer.
- Centrifuge the final mix at high speed (e.g., 13,000 rpm) for 5-10 minutes at room temperature to pellet any precipitates.[14] The supernatant is now ready for microinjection.

Protocol 3: Zygote Microinjection and Embryo Transfer

This protocol requires specialized equipment and expertise and is often performed in dedicated core facilities.

3.1. Zygote Preparation:

- Produce one-cell mouse embryos by superovulating female mice and mating them with stud males.[\[16\]](#)
- Harvest zygotes from the oviducts of plugged females.
- Treat the zygotes with hyaluronidase to remove surrounding cumulus cells.[\[16\]](#)
- Wash the zygotes and maintain them in an appropriate culture medium.

3.2. Microinjection:

- Load the prepared CRISPR injection mix into a microinjection needle.
- Using an inverted microscope with micromanipulators, immobilize a zygote with a holding pipette.
- Inject the CRISPR mix into the cytoplasm or one of the pronuclei of the zygote.[\[1\]](#)[\[16\]](#)
Cytoplasmic injection is often preferred as it is less damaging to the embryo.[\[16\]](#)[\[17\]](#)
- Repeat for all zygotes. An experienced injectionist can inject approximately 30 embryos in 20 minutes.[\[16\]](#)

3.3. Embryo Transfer:

- Transfer the microinjected zygotes (typically 10-15 per oviduct) into the oviducts of pseudopregnant recipient female mice.[\[16\]](#)
- Allow the recipient mothers to carry the embryos to term (approximately 19.5 days).[\[16\]](#)

Protocol 4: Genotyping of Founder (F0) Mice

4.1. Sample Collection:

- After birth, obtain a small tissue sample (e.g., tail snip or ear punch) from each pup for DNA extraction.

4.2. PCR Screening:

- Design PCR primers that flank the targeted insertion site. One primer should be outside the homology arm region, and the other can be within the inserted sequence. This strategy ensures amplification only from correctly targeted alleles.
- Perform PCR on the genomic DNA extracted from each pup.
- Analyze the PCR products by agarose gel electrophoresis. Pups with the correct knock-in will show a band of the expected size. Wild-type pups will not produce a product with this primer combination.

4.3. Sequence Validation:

- Purify the PCR products from the positive pups.
- Send the purified products for Sanger sequencing to confirm the precise and correct integration of the donor template and to check for any unintended mutations at the integration junctions.

4.4. Mosaicism Awareness: Founder (F0) mice generated by CRISPR are often mosaic, meaning they have a mixture of cells with different alleles (wild-type, indel, and knock-in).^[1] This mosaicism can complicate initial genotyping.^[1] It is essential to breed the F0 founders with wild-type mice to segregate the different alleles and confirm germline transmission of the desired knock-in allele in the F1 generation.^[18]

Conclusion

The CRISPR/Cas9 system has significantly streamlined the process of generating knock-in mouse models, offering unprecedented speed and precision.^{[2][3]} By carefully designing the sgRNA and donor template, and by optimizing the delivery and screening protocols, researchers can efficiently create valuable animal models for studying gene function, modeling human diseases, and testing novel therapeutic strategies. The choice of donor template remains a key variable, with long ssDNA donors emerging as a highly efficient option for a

range of insert sizes.[9][10] As the technology continues to evolve, the generation of complex and precise knock-in mouse models will become even more accessible to the broader scientific community.

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